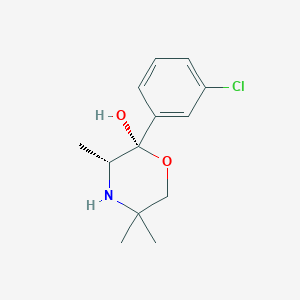
(R,R)-Hydroxy Bupropion
Vue d'ensemble
Description
“(R,R)-Hydroxy Bupropion” is a major active metabolite of Bupropion, an atypical antidepressant of the aminoketone group . Bupropion is structurally related to cathinone and is associated with a wide interindividual variability . It is known to exert its effects mainly by inhibiting dopamine and norepinephrine reuptake and by blocking several nicotinic receptors .
Synthesis Analysis
The synthesis of Bupropion, from which “(R,R)-Hydroxy Bupropion” is metabolized, has been improved to be greener and safer. The traditional synthesis used toxic solvents and hazardous chemicals, resulting in a large amount of waste. The improved synthesis substitutes these with greener alternatives and reduces waste significantly .Molecular Structure Analysis
The molecular formula of “(R,R)-Hydroxy Bupropion” is C13H18ClNO2 . The InChI and SMILES strings provide more detailed information about its molecular structure .Chemical Reactions Analysis
Bupropion undergoes extensive stereoselective metabolism to form its major active metabolites, including "(R,R)-Hydroxy Bupropion" . The metabolism of Bupropion is believed to contribute to its efficacy, side effects, and inhibition of CYP2D6 .Physical And Chemical Properties Analysis
“(R,R)-Hydroxy Bupropion” has a molecular weight of 255.74 g/mol . More detailed physical and chemical properties may be available in specialized databases or scientific literature.Applications De Recherche Scientifique
Metabolic Pathways and Pharmacokinetics : (R,R)-Hydroxy Bupropion is involved in the metabolic pathways underlying Bupropion metabolite disposition. It contributes to interindividual and intraindividual variability in therapeutic and toxic effects of Bupropion in humans (Gufford et al., 2016).
Behavioral and Monoamine Transporter Effects : The enantiomers of Hydroxybupropion, including (R,R)-Hydroxy Bupropion, exhibit varying effects on monoamine transporters and nicotinic acetylcholine receptor (nAChR) subtypes, which may contribute to the clinical and behavioral effects of Bupropion (Damaj et al., 2004).
Nicotine Dependence : Studies suggest that (R,R)-Hydroxy Bupropion, along with other Bupropion metabolites, affect various aspects of nicotine dependence in animal models, supporting its potential use in smoking cessation (Damaj et al., 2010).
Stereoselective Metabolism : The metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) to (R,R)-Hydroxy Bupropion and other metabolites is stereoselective, which could have implications for the therapeutic efficacy of Bupropion (Coles & Kharasch, 2008).
Drug-Drug Interactions and Pharmacogenetics : The pharmacokinetics and effects of Bupropion, including its metabolism to (R,R)-Hydroxy Bupropion, can be influenced by genetic polymorphisms and drug-drug interactions (Sager et al., 2017).
Clinical Efficacy in Smoking Cessation : Bupropion SR, metabolized into (R,R)-Hydroxy Bupropion, is effective in smoking cessation and its pharmacological actions are believed to be mediated by its metabolites (Martínez-Raga et al., 2003).
Orientations Futures
Future research may focus on further understanding the interindividual and intraindividual variability in Bupropion and “(R,R)-Hydroxy Bupropion” metabolite exposure, including the evaluation of potential drug-drug interactions and pharmacogenetic implications . Novel strategies and radical thinking to include and amend successful interventions are also being considered .
Propriétés
IUPAC Name |
(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-RNCFNFMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433176, DTXSID30870192 | |
| Record name | (R,R)-Hydroxy Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Hydroxy Bupropion | |
CAS RN |
192374-15-5, 233600-52-7 | |
| Record name | (-)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-Hydroxy Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

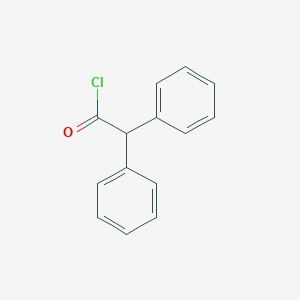
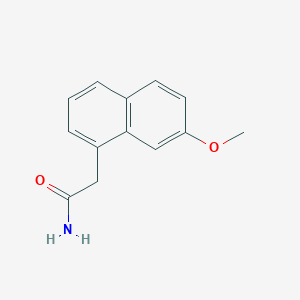
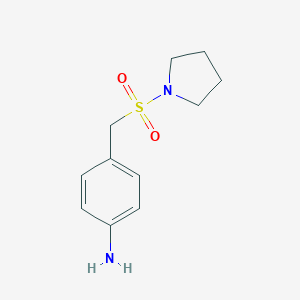
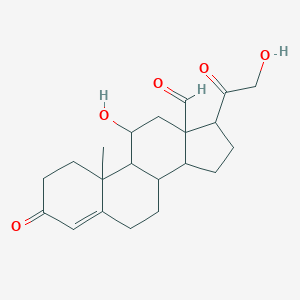


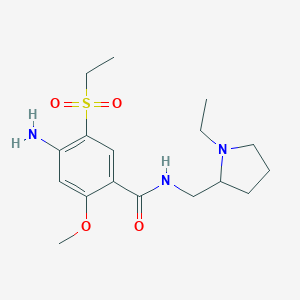
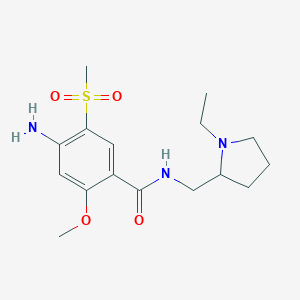
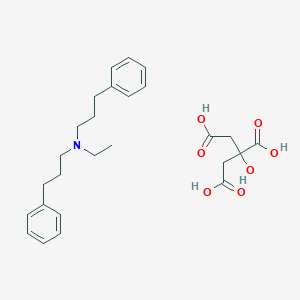
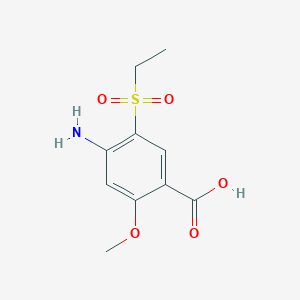

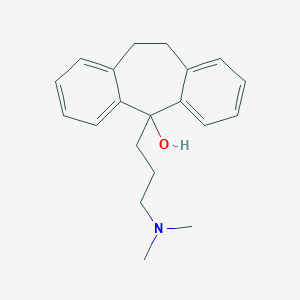

![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)